Ethyl phenylcarbamate
Description
Properties
IUPAC Name |
ethyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKPGNUOUPTQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059243 | |
| Record name | Carbamic acid, phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Ethyl N-phenylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
238 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; freely sol in alcohol, ether, Insoluble in cold water; soluble in alcohol, ether, and boiling water., Soluble in benzene, In water, 845 mg/L at 25 °C /Estimated/ | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1064 at 20 °C/4 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.027 mm Hg at 25 °C /Estimated/ | |
| Record name | Ethyl N-phenylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White acicular crystals, White needles from water; plates from dilute alcohol | |
CAS No. |
101-99-5 | |
| Record name | Ethyl N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-phenylcarbamate | |
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| Record name | N-Phenylurethane | |
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| Record name | Carbamic acid, N-phenyl-, ethyl ester | |
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| Record name | Carbamic acid, phenyl-, ethyl ester | |
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| Record name | Ethyl phenylcarbamate | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
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| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52-53 °C | |
| Record name | ETHYL N-PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The synthesis of ethyl phenylcarbamate via rhodium catalysis involves the reaction of phenyl azide with [¹¹C]carbon monoxide under high-pressure conditions. A 1,2-bis(diphenylphosphino)ethane-bound Rh(I) complex facilitates the formation of [¹¹C]isocyanatobenzene, which subsequently reacts with ethanol to yield ethyl phenyl[¹¹C]carbamate. This method is notable for its application in radiopharmaceuticals, where high specific radioactivity is critical.
Optimization of Reaction Conditions
Key parameters include:
-
Temperature : 120°C
-
Pressure : 35 MPa
-
Catalyst Loading : 0.1–0.2 mmol Rh(I) complex per mole of phenyl azide.
The reaction achieves a 72% conversion of bromobenzene and a 35% isolated yield of this compound under optimized conditions.
Nickel-Catalyzed Coupling of Bromobenzene and Ethanol
Stepwise Ethanol Addition and Lewis Acid Effects
In this method, bromobenzene reacts with ethanol in the presence of a nickel(0) catalyst and Lewis acids (e.g., SnCl₂ or ZnCl₂). The process involves two ethanol additions: initially at reaction initiation and again after 16 hours to drive the reaction to completion. The Lewis acid enhances electrophilic activation of the aryl halide, improving yields from 22% to 45% (Table 1).
Table 1: Impact of Lewis Acids on this compound Yield
| Lewis Acid | Concentration (mmol) | Bromobenzene Conversion (%) | Yield (%) |
|---|---|---|---|
| SnCl₂ | 0.055 | 90 | 45 |
| ZnCl₂ | 0.055 | 80 | 37 |
Solvent and Temperature Optimization
The reaction is conducted in dimethylacetamide or toluene at 155°C for 16–20 hours. Post-reaction, the mixture is quenched with ethanol, extracted with ethyl acetate, and purified via distillation. The use of toluene as a solvent reduces side reactions, achieving a 42% yield of this compound with 92% purity.
Carbamoyl Chloride Condensation with Phenol Derivatives
Synthesis via Ethylmethylcarbamoyl Chloride
A patent describes the condensation of 3-(1-dimethylaminoethyl)phenol with ethylmethylcarbamoyl chloride in acetonitrile under basic conditions (potassium carbonate). The reaction proceeds at 70–80°C for 6–8 hours, yielding 66% of the carbamate product with 99% HPLC purity.
Industrial Scalability and Cost Efficiency
This method emphasizes cost reduction by using half the stoichiometric amount of ethylmethylcarbamoyl chloride (1.0–1.5 moles per mole of phenol derivative). The process is scalable due to simplified workup steps, such as extraction with ethyl acetate and concentration under vacuum, making it suitable for kilogram-scale production.
Comparative Analysis of Preparation Methods
Efficiency and Yield
-
Rhodium Method : High specificity but limited to radiopharmaceutical applications due to specialized equipment requirements.
-
Nickel Method : Moderate yields (35–45%) but versatile for aryl halide substrates.
-
Carbamoyl Chloride Method : Highest yield (66%) and purity (99%), ideal for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylcarbamate undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols to form carbamates.
Hydrolysis: Reaction with water to form phenylamine and carbon dioxide.
Reduction: Reduction to form phenylamine.
Substitution: Reaction with amines to form substituted urethanes
Common Reagents and Conditions:
Alcoholysis: Ethylene glycol, potassium carbonate, 100-200°C.
Hydrolysis: Water, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, elevated temperatures.
Major Products:
Alcoholysis: Ethyl (2-hydroxyethyl) carbonate, 2-hydroxythis compound.
Hydrolysis: Phenylamine, carbon dioxide.
Reduction: Phenylamine.
Substitution: Substituted urethanes
Scientific Research Applications
Agricultural Applications
Plant Growth Regulator
EPC has been identified as a plant growth regulator. Research indicates that it exhibits selective toxicity toward higher plants, inhibiting the growth of apical meristems. This property suggests its potential use in controlling unwanted vegetation or enhancing crop management practices .
Insecticide Potential
EPC derivatives have been explored for their insecticidal properties. For instance, N-methyl-3-methyl-5-ethyl phenyl carbamate has shown effectiveness as an aphicide against common pests such as the housefly (Musca domestica) and various agricultural pests, demonstrating significant mortality rates when applied to infested crops .
Pharmaceutical Applications
Neuroprotective Agent
Recent studies have indicated that aromatic carbamates, including derivatives of EPC, possess neuroprotective properties. These compounds can enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neurons. This mechanism is particularly relevant in neurodegenerative disease research, where protecting neuronal cells from apoptosis is crucial .
Experimental Neoplastic Agent
EPC has also been investigated as a potential experimental neoplastic agent. Its ability to modulate cellular pathways may provide insights into cancer treatment strategies, although further research is needed to fully understand its efficacy and mechanisms of action .
Material Science Applications
Polymer Chemistry
EPC is utilized in polymer synthesis and modification processes. It acts as a reactive diluent in the formulation of polyurethanes and other polymer systems, enhancing their mechanical properties and thermal stability .
Table 1: Summary of Applications of this compound
Mechanism of Action
The mechanism of action of phenylurethane involves its interaction with various molecular targets. For example, in the alcoholysis reaction, phenylurethane reacts with ethylene glycol in the presence of a potassium carbonate catalyst. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular elimination to form the final products .
Comparison with Similar Compounds
Key Observations :
- Aromatic substituents (e.g., 4-nitrophenyl in ) increase melting points due to enhanced polarity and intermolecular interactions.
- Alkyl chain length influences solubility; this compound (oil) is less polar than tetradecyl derivatives (solid) .
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce biodegradability .
Toxicity and Environmental Impact
- Ethyl carbamate (urethane): A known carcinogen formed during fermentation; regulated in beverages .
- This compound: Limited toxicity data, but structural analogs like CIPC exhibit herbicidal activity with moderate environmental persistence .
Biological Activity
Ethyl phenylcarbamate, also known as ethyl N-phenylcarbamate, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is categorized as a carbamate derivative. Its structure allows for various interactions within biological systems, contributing to its activity against different targets.
1. Antitumor Activity
This compound exhibits notable antitumor properties. Research indicates that it can inhibit the growth of certain cancer cell lines. For instance, studies have shown that both this compound and its analogs can retard the growth of Walker rat carcinoma 256, suggesting potential as an antineoplastic agent .
Table 1: Antitumor Activity of this compound
| Compound | Cancer Type | Inhibition (%) | Reference |
|---|---|---|---|
| Ethyl N-phenylcarbamate | Walker rat carcinoma 256 | Significant | |
| IRE-6A and IRE-7B | Various cell lines | Modest compared to albendazole |
2. Antigiardial Activity
In vitro studies have demonstrated that this compound derivatives such as IRE-6A and IRE-7B possess antigiardial activity. Although their efficacy is modest compared to established treatments like albendazole, these findings highlight their potential in treating Giardia infections .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Matrix Metalloproteinase Inhibition : this compound has been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a crucial role in cancer metastasis .
- Tension-dependent Activity : At micromolar concentrations, it promotes tension-dependent activity, indicating its role in modulating cellular processes .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated that the compound's metabolism leads to the formation of active metabolites that contribute to its biological effects.
Table 2: Pharmacokinetic Parameters of this compound Derivatives
| Parameter | Compound 1 (after dose) | Compound 2 (after dose) |
|---|---|---|
| AUC (pmol·min/mg) | 88.8 | 129 |
| t½α (min) | -- | 18.2 |
| t½β (min) | 533 | 204 |
Case Studies
Several case studies have explored the implications of this compound in clinical settings:
- Chemotherapeutic Use : Initial trials with urethane (a related compound) indicated potential benefits in treating various leukemias, prompting further investigation into carbamates like this compound for similar applications .
- Toxicological Assessments : Studies have also focused on the toxicological profiles of carbamates, revealing that while they can be effective therapeutics, their safety profiles must be carefully evaluated due to potential carcinogenic effects observed in animal models .
Q & A
Basic: What are the validated synthetic routes for ethyl phenylcarbamate, and how do reaction conditions influence yield?
This compound can be synthesized via rhodium-promoted carbonylation using phenyl azide and carbon monoxide, achieving yields of 60–75% under controlled pressure (40–60 psi) and temperature (80–100°C) . Alternative routes include nucleophilic substitution between phenyl isocyanate and ethanol, though this requires anhydrous conditions to minimize side reactions (e.g., hydrolysis to phenylurea). Yield optimization hinges on solvent selection (e.g., DMF for polar aprotic stability) and stoichiometric ratios (1:1.2 for isocyanate:ethanol) .
Basic: Which analytical techniques are most effective for characterizing this compound purity and structure?
- HPLC : Quantify impurities using a C18 column with methanol/water (70:30 v/v) mobile phase, detecting UV absorption at 254 nm. Retention times for this compound typically range 8–10 minutes .
- NMR : Confirm structure via <sup>1</sup>H NMR (δ 1.2 ppm for ethyl CH3, δ 4.1 ppm for CH2, δ 7.3–7.5 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 14.1 ppm for CH3, δ 60.3 ppm for OCH2, δ 155.2 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> at m/z 166.1 .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms for this compound formation?
Conflicting data on intermediates (e.g., carbamic acid vs. isocyanate pathways) can be addressed using DFT calculations at the B3LYP/6-311+G(d,p) level. For example:
- Simulate transition states for CO insertion into Rh–N bonds to validate the carbonylation mechanism .
- Compare activation energies for competing pathways (e.g., direct nucleophilic attack vs. carbamate rearrangement) to identify dominant routes under varying conditions .
- Validate models against experimental kinetic data (e.g., Arrhenius plots from temperature-dependent studies) .
Advanced: What strategies mitigate side reactions during this compound derivatization for radiopharmaceutical applications?
For <sup>11</sup>C-labeled derivatives:
- Use Pd/C-catalyzed hydrogenation to reduce nitro precursors under inert atmospheres, minimizing oxidation of the carbamate group .
- Optimize reaction time (<30 minutes) and temperature (25–30°C) to prevent radiolysis-induced degradation .
- Purify via flash chromatography (ethyl acetate/MeOH 93:7) to isolate products with >95% radiochemical purity .
Methodological: How should researchers design experiments to assess this compound’s stability under biological conditions?
- Hydrolysis Studies : Incubate in phosphate buffer (pH 7.4, 37°C) and sample at intervals (0, 1, 3, 6, 24 hrs). Analyze degradation products via LC-MS to identify cleavage products (e.g., aniline, CO2) .
- Enzymatic Stability : Expose to esterases (e.g., porcine liver esterase) and monitor carbamate bond cleavage using fluorescence assays (λex 340 nm, λem 450 nm) .
- Data Interpretation : Compare half-lives across conditions using first-order kinetics; report confidence intervals (±5%) to account for enzymatic variability .
Methodological: What protocols ensure reproducibility in this compound-based polymer synthesis?
- Monomer Preparation : Recrystallize this compound from ethanol/water (80:20) to achieve >99% purity before polymerization .
- Polymerization Conditions : Use free-radical initiators (AIBN, 1 mol%) in toluene at 70°C under N2. Monitor conversion via <sup>1</sup>H NMR by tracking vinyl group disappearance (δ 5.5–6.2 ppm) .
- Quality Control : Measure molecular weight distribution via GPC (polystyrene standards, THF eluent) and report dispersity (Đ < 1.5) .
Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) enhance mechanistic studies of this compound reactions?
- Isotope Tracing : Synthesize <sup>13</sup>C-labeled this compound via <sup>13</sup>CO insertion. Track label incorporation into carbonyl groups using <sup>13</sup>C NMR or IR (C=O stretch at 1710 cm<sup>-1</sup>) to confirm reaction pathways .
- Kinetic Isotope Effects (KIE) : Compare reaction rates between <sup>14</sup>N/<sup>15</sup>N derivatives to identify rate-determining steps (e.g., N–H bond cleavage in hydrolysis) .
Methodological: What statistical approaches resolve discrepancies in toxicity studies of this compound metabolites?
- Meta-Analysis : Aggregate data from in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD50) studies. Apply random-effects models to account for inter-study variability .
- Dose-Response Modeling : Use Hill equations to estimate EC50 values for aniline derivatives, reporting 95% confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
